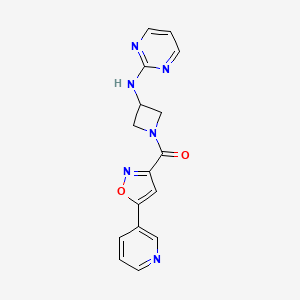

(5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Description

This compound is a hybrid heterocyclic molecule featuring an isoxazole-pyridine core conjugated with an azetidine-pyrimidine scaffold. The pyridin-3-ylisoxazole moiety may confer metabolic stability and binding affinity, while the azetidine-pyrimidine segment could enhance solubility and target engagement.

Properties

IUPAC Name |

(5-pyridin-3-yl-1,2-oxazol-3-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O2/c23-15(13-7-14(24-21-13)11-3-1-4-17-8-11)22-9-12(10-22)20-16-18-5-2-6-19-16/h1-8,12H,9-10H2,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZJWCHOBGWEMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)NC4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Pyridin-3-yl Isoxazole Core: This can be achieved through the cyclization of a suitable precursor, such as a nitrile oxide and an alkyne, under controlled conditions.

Synthesis of the Pyrimidin-2-ylamino Azetidine: This involves the reaction of a pyrimidine derivative with an azetidine precursor, often using a nucleophilic substitution reaction.

Coupling of the Two Fragments: The final step involves coupling the pyridin-3-yl isoxazole core with the pyrimidin-2-ylamino azetidine moiety, typically using a coupling reagent such as EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone: can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reduction can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: mCPBA in dichloromethane (DCM) at room temperature.

Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a therapeutic agent due to its structural characteristics, which allow for interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound can demonstrate significant antimicrobial properties. For instance, compounds with similar isoxazole and pyrimidine structures have shown efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans .

| Compound | Target Pathogen | Activity |

|---|---|---|

| (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone | S. aureus | Moderate |

| Similar Derivative | E. coli | High |

| Similar Derivative | C. albicans | Moderate |

Protein Kinase Inhibition

The compound has also been investigated for its potential to inhibit protein kinases, which are critical in various signaling pathways related to cancer and other diseases. A study evaluating similar pyridine derivatives found that certain modifications could enhance their inhibitory potency against specific kinases such as CDK9 and GSK3β .

Pharmacological Applications

Pharmacologically, the compound's ability to modulate biological pathways makes it a candidate for further development in treating diseases such as cancer and metabolic disorders.

Cholesterol Regulation

Research has indicated that pyridinyl derivatives can stimulate HDL cholesterol levels, suggesting potential applications in treating dyslipidemia and cardiovascular diseases .

| Application | Mechanism | Potential Use |

|---|---|---|

| Cholesterol Regulation | HDL Stimulation | Cardiovascular Health |

| Antimicrobial Treatment | Bacterial Inhibition | Infection Control |

Computational Studies

Computational docking studies have been employed to predict the binding affinity of (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone with various biological targets. These studies help in understanding the interaction dynamics at the molecular level, providing insights into how structural modifications can enhance efficacy .

Synthesis and Characterization

A detailed synthesis protocol for related compounds has been documented, showcasing methods such as NMR spectroscopy and mass spectrometry for characterization . These techniques confirm the structural integrity and purity of synthesized compounds.

Biological Assays

Biological assays conducted on synthesized compounds revealed varying degrees of antimicrobial activity, emphasizing the need for further optimization of chemical structures to improve efficacy .

Mechanism of Action

The mechanism of action of (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound’s uniqueness lies in its dual heterocyclic systems. Below is a comparative analysis with related molecules:

Table 1: Structural and Functional Comparison

Key Observations :

Azetidine Role : The azetidine-pyrimidine segment distinguishes it from simpler azetidine derivatives (e.g., in TLR antagonists), possibly enhancing conformational rigidity and binding kinetics .

Pharmacokinetic Profiles: Compared to ethyl cyanoacetate-derived analogs (e.g., ’s compounds), the absence of ester or nitrile groups in the target compound may reduce metabolic liability .

Critical Analysis :

- Synthetic Challenges : The azetidine-pyrimidine linkage in the target compound may require careful optimization to avoid ring-opening reactions, as seen in azetidine-based TLR antagonists .

- Therapeutic Potential: The combination of isoxazole (electron-deficient heterocycle) and pyrimidine-amino azetidine (hydrogen-bond donor/acceptor) could improve kinase inhibitory activity compared to triazole-containing analogs .

Biological Activity

The compound (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone represents a novel class of heterocyclic compounds that have attracted attention in medicinal chemistry due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure comprising an isoxazole ring, a pyridine moiety, and an azetidine unit. Its molecular formula is , and it features multiple nitrogen heteroatoms which are often associated with enhanced biological activity.

Anticancer Activity

Research indicates that derivatives of isoxazole and pyridine exhibit significant anticancer properties. Specifically, compounds containing similar structural motifs have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that pyrazole derivatives can inhibit BRAF(V600E) and Aurora-A kinases, which are critical in tumor proliferation . The potential of (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone as an anticancer agent remains to be fully explored, but its structural analogs suggest promising activity.

Anti-inflammatory Properties

The compound's anti-inflammatory effects are also noteworthy. Similar isoxazole compounds have been reported to inhibit nitric oxide production and other inflammatory mediators in vitro, suggesting that (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone may have therapeutic potential in treating inflammatory diseases .

Enzyme Inhibition

Inhibitory activity against various enzymes has been a focus of research on related compounds. For instance, certain isoxazole derivatives have been shown to act as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), an important target in diabetes and obesity management . The specific mechanism by which our compound interacts with these enzymes could provide insights into its therapeutic applications.

Study 1: Antitumor Efficacy

A recent study investigated the anticancer effects of a series of isoxazole derivatives, revealing that those with pyridine substitutions exhibited enhanced potency against breast cancer cell lines MCF-7 and MDA-MB-231. The study highlighted the importance of structural modifications in optimizing biological activity .

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of pyrazole derivatives, demonstrating their ability to reduce pro-inflammatory cytokines in cellular models. This suggests that (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone may similarly modulate inflammatory pathways .

The biological activity of (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone likely involves multiple mechanisms:

- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cell signaling pathways related to cancer progression.

- Cytokine Modulation : The compound may alter the expression of cytokines involved in inflammatory responses.

- Cell Cycle Interference : By affecting cell cycle regulators, such compounds can induce apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.